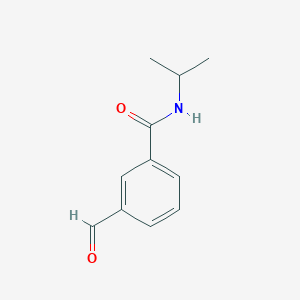

3-formyl-N-isopropylbenzamide

Description

Properties

IUPAC Name |

3-formyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHPARMNYBGWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Biological Activity of N-Substituted Benzamides

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a core molecular structure capable of providing high-affinity ligands for diverse biological targets. The N-substituted benzamide pharmacophore is a quintessential example of this concept. By systematically modifying the substituents on the benzoyl ring and the amide nitrogen, drug development professionals can radically shift the molecule's biological activity—from a potent central nervous system (CNS) neuromodulator to an epigenetic cancer therapeutic or a broad-spectrum antimicrobial agent.

As an application scientist, I approach the benzamide scaffold not merely as a chemical structure, but as a programmable biological tool. This whitepaper synthesizes field-proven insights, quantitative bioactivity data, and self-validating experimental protocols to guide your research in N-substituted benzamide drug development.

Core Mechanisms of Action & Signaling Pathways

Epigenetic Modulation via HDAC Inhibition

One of the most significant applications of N-substituted benzamides is their role as Histone Deacetylase (HDAC) inhibitors[1]. The mechanism of action is highly dependent on the structural geometry of the molecule. The benzamide moiety functions as a Zinc Binding Group (ZBG)[1]. When the molecule enters the narrow, hydrophobic catalytic channel of Class I HDACs, the benzamide core chelates the active-site zinc ion (Zn2+).

This chelation effectively halts the deacetylation of histone tails, leading to chromatin relaxation. The downstream effect is the transcriptional activation of tumor suppressor genes (such as p21), which ultimately triggers cell cycle arrest and apoptosis in malignant cells[2].

Epigenetic modulation pathway via HDAC inhibition by N-substituted benzamides.

Neuromodulation: Dual-Action Dopamine Receptor Antagonism

In the CNS, specific N-substituted benzamides (such as sulpiride, tiapride, and amisulpride) exhibit a unique, dose-dependent polypharmacology[3]. The causality behind their dual clinical utility lies in receptor binding kinetics.

At low therapeutic doses, these compounds selectively block presynaptic dopamine D3 autoreceptors[4]. This blockade removes the negative feedback loop, thereby increasing dopamine synthesis and release into the synaptic cleft—yielding a potent antidepressant effect[5]. Conversely, at higher doses, the concentration gradient allows the compounds to occupy postsynaptic D2 receptors, dampening hyperactive dopaminergic signaling and providing antipsychotic efficacy[3].

Dose-dependent dual modulation of dopamine D2/D3 receptors by benzamide derivatives.

Antimicrobial and Antifungal Efficacy

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating bulky or electron-withdrawing groups onto the N-substituent drastically enhances antimicrobial potency. By targeting bacterial cell wall synthesis or disrupting efflux pump mechanisms, these derivatives have shown remarkable efficacy against resistant strains[6].

Quantitative Bioactivity Profiling

To facilitate structural comparisons, the following table summarizes the quantitative bioactivity of various N-substituted benzamide classes based on recent literature.

| Compound Class | Primary Target / Mechanism | Key Structural Feature | Observed Bioactivity | Reference |

| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides | Bacterial Cell Wall | Dichloro-benzimidazole moiety | MIC: 3.12 µg/mL against S. aureus & MRSA | [7] |

| N-pyrazolyl benzamides | Bacterial Membrane / Efflux | Electron-withdrawing pyrazole | MIC: 0.5 - 3.12 µg/mL against Gram +/- | [8] |

| Sulpiride / Amisulpride | Dopamine D2/D3 Receptors | Pyrrolidine / Sulfonyl groups | Antidepressant (Low dose), Antipsychotic (High dose) | [3] |

| 3-(2-Chloroacetyl)benzamides | Apoptosis Pathways | Electrophilic chloroacetyl group | Anticancer / Pro-apoptotic induction | [9] |

Field-Proven Experimental Methodologies

A protocol is only as reliable as its controls. As an application scientist, I emphasize self-validating experimental designs. Below are the definitive workflows for validating the bioactivity of novel N-substituted benzamides.

In Vitro HDAC Inhibition Fluorometric Assay

Causality & Rationale: We utilize a two-step fluorogenic assay. The substrate (e.g., Boc-Lys(Ac)-AMC) is deacetylated by the HDAC enzyme. However, the fluorophore (AMC) is only released after a secondary cleavage by trypsin. Why? Because decoupling the deacetylation from the signal generation ensures that the benzamide is specifically inhibiting the HDAC, not merely quenching the fluorophore or inhibiting the developer.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare 10 mM stock solutions of the N-substituted benzamide in anhydrous DMSO. Dilute to working concentrations (1 nM - 100 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

-

Enzyme Incubation: Combine 10 µL of the compound dilution with 15 µL of recombinant HDAC1 enzyme in a black 96-well microplate. Incubate at 37°C for 10 minutes to allow for ZBG-zinc chelation.

-

Substrate Addition: Add 25 µL of the fluorogenic substrate (50 µM Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

-

Developer Addition: Add 50 µL of the developer solution (containing trypsin and the broad-spectrum HDAC inhibitor Trichostatin A to halt further deacetylation). Incubate for 15 minutes at room temperature.

-

Readout & Validation: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

-

Self-Validation Step: Always run a "Developer Only" control with the highest concentration of the test compound to rule out direct trypsin inhibition or optical quenching.

-

Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

Causality & Rationale: The standard inoculum of 5×105 CFU/mL is non-negotiable[6]. An inoculum that is too high triggers the "inoculum effect," artificially inflating the MIC due to target overwhelming or compound degradation. An inoculum that is too low introduces stochastic variations, leading to false positives.

Step-by-Step Protocol:

-

Inoculum Standardization: Suspend isolated colonies of the target strain (e.g., MRSA) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve the critical 5×105 CFU/mL inoculum.

-

Serial Dilution: In a clear 96-well plate, perform two-fold serial dilutions of the N-substituted benzamide (from 64 µg/mL down to 0.125 µg/mL) in MHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent toxicity.

-

Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18-24 hours[6].

-

Readout & Validation: Visually inspect for turbidity.

-

Self-Validation Step: To differentiate between bacteriostatic and bactericidal activity, add 10 µL of 0.015% resazurin to visually clear wells. A color change from blue to pink indicates residual metabolic activity (bacteriostatic), while remaining blue confirms bactericidal action.

-

Self-validating microbroth dilution workflow for determining antimicrobial MIC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. seejph.com [seejph.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-Formyl-N-isopropylbenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 3-formyl-N-isopropylbenzamide (CAS: 74815-33-1) Molecular Formula: C₁₁H₁₃NO₂ | Molecular Weight: 191.23 g/mol

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter synthetic building blocks that present unique analytical challenges due to their reactive functional groups. 3-formyl-N-isopropylbenzamide is a prime example. This molecule features a secondary isopropyl amide and a highly reactive meta-substituted formyl (aldehyde) group.

The primary analytical challenge: The formyl moiety is highly susceptible to auto-oxidation, readily converting into 3-(isopropylcarbamoyl)benzoic acid upon exposure to ambient air or aqueous solutions. Therefore, any robust characterization strategy must not only confirm the intact molecular structure but also accurately quantify this specific acidic degradation product.

To achieve this, we employ a multi-modal, self-validating analytical workflow combining High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy.

Figure 1: Multi-modal analytical workflow for the characterization of 3-formyl-N-isopropylbenzamide.

Chromatographic Purity Analysis (HPLC-UV/DAD)

Causality & Method Design

Amides and carboxylic acids (the primary oxidation impurity) frequently exhibit peak tailing on standard silica-based C18 columns due to secondary interactions with residual surface silanols. According to foundational chromatographic principles, adding an acidic modifier like 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of both the acidic impurities and the column silanols[1]. This ensures sharp, symmetrical peaks (Tailing Factor < 1.5) and reproducible retention times, allowing for baseline resolution between the parent aldehyde and the oxidized acid.

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |

| Gradient Program | 5% B to 95% B over 15 min, hold 3 min, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C (Minimizes on-column degradation) |

| Detection | UV/DAD at 210 nm (Amide) and 254 nm (Aromatic) |

| Injection Volume | 5 µL |

Self-Validating Protocol: HPLC Execution

-

System Suitability Test (SST): Inject a blank (Aqueous Acetonitrile) to confirm a stable baseline and absence of carryover.

-

Standard Verification: Inject a known reference standard of 3-formyl-N-isopropylbenzamide five consecutive times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

-

Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Note: Prepare fresh immediately before injection to prevent artifactual in-solution oxidation.

-

Acquisition & Bracketing: Inject the sample. Follow the sample sequence with a final standard injection to prove no system drift occurred during the run.

Mass Spectrometry (LC-ESI-MS/MS)

Causality & Method Design

The secondary amine nitrogen within the amide bond makes this molecule highly amenable to Positive Electrospray Ionization (ESI+). We expect a strong protonated precursor ion [M+H]+ at m/z 192.1. During Collision-Induced Dissociation (CID), the molecule will undergo predictable fragmentation: the loss of the isopropyl group (-42 Da) and the loss of carbon monoxide from the formyl group (-28 Da).

Table 2: LC-MS/MS Parameters

| Parameter | Specification |

| Ionization Mode | ESI Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 350 °C |

| Collision Energy (CE) | 15 eV - 25 eV (Argon gas) |

| Expected Precursor | m/z 192.1 [M+H]+ |

| Diagnostic Fragments | m/z 150.1 (Loss of isopropyl), m/z 164.1 (Loss of CO) |

Self-Validating Protocol: MS Execution

-

Mass Calibration: Infuse a standard tuning mix (e.g., sodium formate) to validate mass accuracy (< 5 ppm error).

-

Background Check: Run a solvent blank through the ESI source to ensure no isobaric background contaminants are present at m/z 192.

-

Sample Infusion: Introduce the sample via LC flow. Isolate m/z 192.1 in Q1, apply 20 eV collision energy in Q2, and record the product ion spectrum in Q3 to confirm the structural fragments.

Structural Elucidation (NMR Spectroscopy)

Causality & Method Design

Nuclear Magnetic Resonance (NMR) is the gold standard for definitive structural proof[2]. The choice of solvent is critical here. While CDCl₃ is common, we utilize DMSO-d₆ for secondary amides. DMSO disrupts intermolecular hydrogen bonding, which sharpens the amide N-H signal and shifts it downfield (~8.3 ppm), preventing it from overlapping with the aromatic protons. Furthermore, the formyl proton (-CHO) is highly deshielded and will appear as a distinct singlet near 10.0 ppm[2].

Table 3: NMR Parameters

| Parameter | Specification |

| Nuclei Detected | ¹H and ¹³C |

| Spectrometer Frequency | 400 MHz (¹H) / 100 MHz (¹³C) |

| Solvent | DMSO-d₆ containing 0.03% v/v TMS |

| Temperature | 298 K (25 °C) |

| Number of Scans | 16 (¹H) / 256 (¹³C) |

| Relaxation Delay (D1) | 2.0 seconds (Ensures quantitative integration) |

Self-Validating Protocol: NMR Execution

-

Field Homogeneity (Shimming): Insert the sample (10 mg in 0.6 mL DMSO-d₆) and lock onto the deuterium signal of the solvent. Perform gradient shimming until the lock level is stable, validating magnetic field homogeneity.

-

Referencing: Acquire the ¹H spectrum and calibrate the chemical shift scale by setting the internal Tetramethylsilane (TMS) peak to exactly 0.00 ppm.

-

Data Interpretation:

-

Confirm the aldehyde proton: Singlet at ~10.0 ppm (1H).

-

Confirm the amide proton: Broad doublet at ~8.3 ppm (1H).

-

Confirm the isopropyl group: Septet at ~4.1 ppm (1H, -CH-) and a doublet at ~1.1 ppm (6H, -CH₃).

-

Orthogonal Confirmation (FT-IR Spectroscopy)

To finalize the self-validating data package, FT-IR is used to differentiate the carbonyl environments. The aldehyde C=O stretch typically appears as a sharp, strong band near 1700 cm⁻¹, whereas the amide C=O stretch (Amide I band) appears lower, around 1640–1650 cm⁻¹ due to resonance stabilization from the nitrogen lone pair[2]. Observing both distinct carbonyl bands confirms the dual-functional nature of 3-formyl-N-isopropylbenzamide.

References

-

Practical HPLC Method Development by Lloyd R. Snyder, 2nd edition Source: Perlego / Wiley-Interscience URL:[Link]

-

Spectrometric Identification of Organic Compounds Source: Wiley-VCH URL:[Link]

Sources

Application Note: Chemoselective Nucleophilic Functionalization of 3-Formyl-N-isopropylbenzamide

Executive Summary & Structural Rationale

3-Formyl-N-isopropylbenzamide (CAS: 74815-33-1) is a highly versatile, bifunctional building block frequently utilized in drug discovery, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors[1] and mitochondria-targeting antimalarial cyclopropyl carboxamides[2].

The utility of this scaffold lies in the orthogonal reactivity of its two functional groups:

-

Formyl Group (-CHO): A highly electrophilic center at the meta position, primed for nucleophilic attack.

-

N-isopropyl Carboxamide: A sterically hindered, electron-withdrawing group that is relatively stable under mild to moderate nucleophilic conditions.

Causality in Experimental Design (E-E-A-T): The chemoselectivity of this molecule is governed by the differential electrophilicity of its carbonyl carbons. The aldehyde carbon lacks resonance stabilization from a heteroatom, making it significantly more electrophilic than the amide carbonyl[3]. Furthermore, the bulky isopropyl group sterically shields the amide from unwanted nucleophilic attack. This allows chemists to selectively functionalize the formyl group (via reductive amination, Grignard addition, or condensation) while leaving the pharmacologically critical amide intact.

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways available when reacting 3-formyl-N-isopropylbenzamide with various classes of nucleophiles.

Divergent nucleophilic functionalization pathways for 3-formyl-N-isopropylbenzamide.

Validated Experimental Protocols

Protocol A: Reductive Amination (Nitrogen Nucleophiles)

This protocol details the synthesis of substituted benzylamines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). Mechanistic Causality: NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of primary alcohol byproducts and creating a self-validating, high-yield reaction system[2].

Mechanism of reductive amination highlighting the iminium ion intermediate.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 3-formyl-N-isopropylbenzamide (1.0 equiv, 1.0 mmol, 191.2 mg) and the desired primary/secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

-

Acid Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol, 86 µL) to facilitate hemiaminal dehydration to the highly electrophilic iminium ion. Stir the mixture at room temperature (20-25 °C) under an inert nitrogen atmosphere for 2 hours[2].

-

Selective Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg) portion-wise over 10 minutes to avoid rapid temperature spikes. Stir the suspension at room temperature for 16 hours.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, eluting with a gradient of 2-10% MeOH in DCM containing 0.1% Et₃N to prevent amine streaking) to yield the pure substituted benzylamine.

Protocol B: Grignard Addition (Carbon Nucleophiles)

The addition of Grignard reagents to the formyl group generates secondary alcohols. Mechanistic Causality: The N-isopropyl amide proton is mildly acidic (pKa ~ 15-16). Consequently, the first equivalent of the Grignard reagent will be consumed in an acid-base reaction to deprotonate the amide. To achieve complete conversion, an excess of the nucleophile (minimum 2.2 equivalents) is strictly required.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-formyl-N-isopropylbenzamide (1.0 equiv, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Nucleophile Addition: Dropwise add the desired Grignard reagent (R-MgX, 2.2 equiv, 2.2 mmol) over 15 minutes. Ensure the internal temperature does not exceed -70 °C during addition.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour to allow for initial complexation and addition, then gradually remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.

-

Quenching: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL). This protonates the newly formed alkoxide and regenerates the neutral amide.

-

Workup: Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Reaction Scope & Efficiency

The table below summarizes the expected reaction scope and conversion efficiencies based on the nucleophile utilized, highlighting the chemoselectivity of the 3-formyl-N-isopropylbenzamide scaffold.

| Nucleophile Type | Specific Reagent | Product Class | Equivalents Required | Temp (°C) | Expected Yield (%) |

| 1° Amine | Cyclopropylamine | Secondary Benzylamine | 1.2 | 25 | 82 - 87% |

| 2° Amine | Piperazine derivative | Tertiary Benzylamine | 1.2 | 25 | 75 - 80% |

| Organomagnesium | Phenylmagnesium bromide | Secondary Alcohol | 2.2 | -78 to 0 | 65 - 70% |

| Hydride | Sodium Borohydride | Primary Alcohol | 1.0 | 0 | > 90% |

| Hydrazine | Tosylhydrazine | Sulfonylhydrazone | 1.0 | 25 | 85 - 92% |

References

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Formyl-N-isopropylbenzamide as a Versatile Intermediate in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity around privileged scaffolds is critical for successful Structure-Activity Relationship (SAR) campaigns. 3-Formyl-N-isopropylbenzamide (CAS: 74815-33-1) serves as a highly versatile, bifunctional research chemical intermediate[1]. It combines the robust, hydrogen-bonding capacity of an N-isopropyl amide with the high electrophilic reactivity of a meta-substituted benzaldehyde. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing this intermediate in the synthesis of targeted benzylamine screening libraries via direct reductive amination.

Chemical Profile & Mechanistic Rationale

The utility of 3-formyl-N-isopropylbenzamide stems from its distinct dual-functionality:

-

The N-isopropylbenzamide Motif: This moiety is a recognized pharmacophore frequently utilized to anchor small molecules within the hinge region of kinases or the catalytic cleft of poly(ADP-ribose) polymerases (PARPs). The isopropyl group provides optimal steric bulk and lipophilicity, while the amide acts as a classic hydrogen bond donor/acceptor.

-

The 3-Formyl Electrophile: The aldehyde group at the meta-position provides a highly reactive vector for late-stage functionalization. Unlike para-substituted analogs, the meta-substitution projects subsequent functional groups at a ~120-degree angle, unlocking distinct chemical space. The primary application of this formyl group is the generation of diverse secondary and tertiary amines via reductive amination.

Workflow Visualization

The following workflow illustrates the generation of a benzylamine library using 3-formyl-N-isopropylbenzamide as the core building block.

Workflow: Reductive amination of 3-formyl-N-isopropylbenzamide to generate screening libraries.

Comparative Analysis of Reducing Agents

The success of direct reductive amination relies heavily on the chemoselectivity of the reducing agent. The agent must reduce the transient iminium ion faster than it reduces the starting benzaldehyde. Sodium triacetoxyborohydride (STAB) is the superior choice for this transformation[2].

| Reducing Agent | Chemoselectivity | Toxicity Profile | Typical Yield | Recommended Application |

| NaBH(OAc)₃ (STAB) | High (Iminium > Aldehyde) | Low (Acetate byproducts) | 85–95% | Direct 1-pot reductive amination[3] |

| NaBH₃CN | Moderate | High (Risk of HCN gas) | 70–85% | Acidic conditions (pH < 5) |

| NaBH₄ | Low (Reduces aldehydes) | Low | Variable | Stepwise (indirect) amination[3] |

Standard Operating Procedure (SOP): High-Yield Reductive Amination

This protocol describes a self-validating, one-pot direct reductive amination to convert 3-formyl-N-isopropylbenzamide into diverse benzylamine derivatives.

Materials Required:

-

3-formyl-N-isopropylbenzamide (CAS: 74815-33-1)[1]

-

Primary or secondary amine (Nucleophile)

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (AcOH)

Step-by-Step Methodology:

Step 1: Reagent Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-formyl-N-isopropylbenzamide (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

-

Causality: DCE is the preferred solvent because it provides optimal solubility for STAB and promotes significantly faster reaction kinetics compared to Tetrahydrofuran (THF)[3].

Step 2: Nucleophilic Addition Add the selected primary or secondary amine (1.05 equiv) to the solution at room temperature. If utilizing a weakly basic amine (e.g., anilines), add glacial acetic acid (1.0 equiv).

-

Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable benzaldehyde intermediate. Acetic acid is generally not required for standard aliphatic amines reacting with aldehydes, but it is necessary to catalyze iminium ion formation when using weakly nucleophilic amines[3].

Step 3: Hydride Transfer (Reduction) Stir the mixture for 15 minutes, then add STAB (1.4 equiv) portion-wise.

-

Causality: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild reducing agent[2]. Because the reaction rate for the reduction of iminium ions is much faster than for aldehydes, STAB selectively reduces the intermediate without prematurely reducing the starting material into a benzyl alcohol byproduct[2].

Step 4: Self-Validation & Monitoring Stir the reaction at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace demonstrates the complete disappearance of the aldehyde peak, and the mass spectrum confirms the dominant presence of the desired amine product (M+H). The absence of the corresponding benzyl alcohol (M+H-18) validates the chemoselectivity of the STAB reagent.

Step 5: Quench and Isolation Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The basic quench serves a dual purpose: it neutralizes any acetic acid and hydrolyzes the residual boron complexes. This ensures the newly formed amine is entirely in its free-base form, which is strictly required for efficient partitioning into the organic extraction layer.

References

-

Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal - Reducing Agents. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-formyl-N-isopropylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 3-formyl-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthesis. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to optimize your reaction outcomes. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure robust and reproducible results.

I. Understanding the Synthesis: Common Routes and Potential Bottlenecks

The synthesis of 3-formyl-N-isopropylbenzamide typically proceeds through one of two primary pathways, each with its own set of challenges that can lead to diminished yields.

Route A: Amidation followed by Formylation. This route is not commonly detailed in readily available literature, suggesting potential difficulties in the selective formylation of the benzene ring after the formation of the amide.

Route B: Amidation of a Pre-formylated Precursor. This is the more prevalent and generally more successful approach. The synthesis commences with 3-formylbenzoic acid, which is then coupled with isopropylamine to form the desired amide.

Our troubleshooting guide will focus primarily on Route B, as it represents the most logical and frequently employed synthetic strategy.

Visualizing the Primary Synthetic Pathway

Caption: Synthetic pathway for 3-formyl-N-isopropylbenzamide.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses the most common issues encountered during the synthesis of 3-formyl-N-isopropylbenzamide, providing detailed explanations and corrective actions.

Q1: My amide coupling reaction is showing low conversion. What are the likely causes and how can I improve it?

A1: Low conversion in amide coupling reactions is a frequent problem. The direct reaction between a carboxylic acid and an amine to form an amide is often difficult because amines are basic and can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[1] To overcome this, coupling agents are employed. Here are the key areas to troubleshoot:

-

Inadequate Activation of the Carboxylic Acid: The success of the reaction hinges on the efficient activation of the carboxylic acid.

-

Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[2] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.[1][2] Ensure your coupling agent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).

-

Additives: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea byproducts, a common side reaction when using carbodiimide coupling agents.[3]

-

-

Reaction Conditions:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are crucial.[4] The presence of water can hydrolyze the activated carboxylic acid intermediate and quench the coupling reagent.[5]

-

Temperature: The reaction is often started at a low temperature (e.g., 0 °C) during the addition of the coupling agent and then allowed to warm to room temperature.[6] This helps to control the initial exothermic reaction and minimize side reactions.

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the hydrochloride salt of EDC if it is used, and to scavenge any acid generated during the reaction.[3][7]

-

-

Purity of Reagents:

-

Isopropylamine: Ensure the isopropylamine is pure and free from water.

-

3-Formylbenzoic Acid: Impurities in the starting material can interfere with the reaction.

-

Troubleshooting Workflow for Low Amide Coupling Conversion

Caption: Troubleshooting workflow for low amide coupling conversion.

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: Side product formation is a common cause of low yield. In the context of this synthesis, the most likely side products are:

-

N-acylurea: This byproduct forms from the reaction of the activated carboxylic acid with the carbodiimide coupling agent.[3] As mentioned, the addition of HOBt can effectively suppress this side reaction.

-

Di-acylation of Isopropylamine: While less common with secondary amines, it's a possibility if the reaction conditions are not well-controlled. Using a slight excess of the amine can sometimes mitigate this.

-

Reaction with the Aldehyde Group: The formyl group is generally stable under standard amide coupling conditions. However, aggressive reagents or high temperatures could potentially lead to unwanted reactions.

Q3: My product is difficult to purify, leading to significant losses. What are the best practices for purification?

A3: Effective purification is critical for obtaining a high yield of pure 3-formyl-N-isopropylbenzamide.

-

Work-up:

-

After the reaction is complete (monitored by TLC), the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[7]

-

If DCC was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration before the aqueous work-up.[3]

-

-

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often an effective purification method.[8]

-

Chromatography: If the product is an oil or if crystallization is ineffective, flash column chromatography on silica gel is the standard method for purification. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

Q4: Could issues with the formyl group be the source of my low yield?

A4: While the primary focus of troubleshooting is often the amide coupling, the formyl group can also be implicated in yield loss, particularly if alternative synthetic routes are considered or if the work-up conditions are not ideal.

-

Over-oxidation: If any strong oxidizing agents are present, the aldehyde could be oxidized to a carboxylic acid.

-

Reductive Amination Conditions: If the synthesis were to proceed via reductive amination of 3-carboxybenzaldehyde with isopropylamine, the conditions for both imine formation and reduction would need to be carefully optimized to avoid side reactions.[9]

III. Experimental Protocols

Recommended Protocol for 3-formyl-N-isopropylbenzamide Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

3-Formylbenzoic acid

-

Isopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-formylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the cooled solution and stir for 15-20 minutes.

-

Add DIPEA (1.5 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

IV. Data Summary

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DCM or Chloroform | Prevents hydrolysis of activated intermediates and reagents.[4][5] |

| Coupling Agent | EDC (1.2 eq) | Water-soluble byproduct simplifies work-up.[2] |

| Additive | HOBt (1.1 eq) | Suppresses N-acylurea byproduct formation.[3] |

| Base | DIPEA or TEA (1.5 eq) | Neutralizes acidic byproducts without competing as a nucleophile.[3][7] |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm and minimizes side reactions.[6] |

| Work-up | Acid/Base Washes | Removes unreacted starting materials and reagents.[7] |

V. References

-

Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from

-

Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines. Retrieved from

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chem.ucla.edu. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-isopropyl 5-(2-formyl-3-hydroxyphenoxy)pentanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized?. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. bloomtechz.com [bloomtechz.com]

Common side reactions in the formylation of benzamides and their prevention

Welcome to the Technical Support Center for the formylation of benzamides. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals utilizing Directed Ortho Metalation (DoM) strategies to synthesize ortho-formylbenzamides. While DoM followed by a dimethylformamide (DMF) quench is a powerful and regioselective methodology, it is highly sensitive to reaction parameters, often leading to complex side reactions if not strictly controlled.

This center provides a mechanistic breakdown of common side reactions, a troubleshooting FAQ, quantitative parameter guidelines, and a self-validating experimental protocol to ensure reproducible yields.

Mechanistic Workflow & Potential Side Reactions

The synthesis of ortho-formylbenzamides relies on the Complex Induced Proximity Effect (CIPE). The Lewis basic oxygen of the amide Directing Metalation Group (DMG) coordinates the lithium cation of the base, directing deprotonation to the ortho position [1]. However, deviations in temperature, steric bulk, or quenching protocols can divert the pathway into undesired side reactions.

Reaction pathway of benzamide DoM formylation and common side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing aryl ketone byproducts instead of the desired ortho-formylbenzamide? Causality: This is caused by nucleophilic acyl substitution. Instead of acting as a base to deprotonate the ortho-carbon, the alkyllithium reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzamide [1]. Prevention: This side reaction is mitigated by steric hindrance. Ensure you are using a tertiary amide with sufficient steric bulk (e.g., N,N-diethyl or N,N-diisopropyl) to physically block the nucleophilic attack. Additionally, strictly maintain the reaction temperature at -78 °C during base addition, as higher temperatures exponentially increase the rate of nucleophilic attack over deprotonation.

Q2: I recover mostly unreacted starting material. How can I ensure complete metalation? Causality: Alkyllithium reagents (like s-BuLi or n-BuLi) exist as stable hexameric or tetrameric aggregates in non-polar or ethereal solvents, which drastically lowers their kinetic basicity. Furthermore, trace moisture in the solvent or DMF will instantly quench the lithiated species back to the starting material [2]. Prevention: Always use a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a 1:1.1 molar ratio with the base. TMEDA coordinates the lithium cation, breaking the aggregates and creating a highly reactive monomeric species. Implement the Self-Validation Checkpoint (detailed in the protocol below) to verify metalation before adding DMF.

Q3: My reaction yields a mixture of regioisomers, including metalation at remote positions. How do I fix this? Causality: You are observing Directed Remote Metalation (DreM). While DoM is kinetically favored due to CIPE, allowing the reaction temperature to rise above -50 °C before quenching allows the base to equilibrate. At higher temperatures, the thermodynamic acidity of remote protons (e.g., C-3 or C-4 if other directing groups are present) can compete with the ortho position, leading to a loss of regioselectivity [3]. Prevention: Maintain strict cryogenic conditions (-78 °C) using a dry ice/acetone bath until the DMF has been fully added and allowed to react.

Q4: After adding DMF, my yield of the aldehyde is low, and I see a highly polar intermediate by TLC that won't move. Causality: Incomplete hydrolysis of the tetrahedral lithium hemiaminal intermediate. When the ortho-lithiated benzamide attacks DMF, it forms a stable lithium hemiaminal rather than immediately collapsing into the aldehyde. If the reaction is quenched with water or a mild buffer, this intermediate remains stable and is often lost in the aqueous wash during workup [4]. Prevention: The hemiaminal must be forced to collapse by using a vigorous acidic quench (e.g., 2M HCl) and stirring at room temperature for at least 30 minutes prior to extraction.

Quantitative Data: Reaction Parameters & Causality

To ensure maximum yield and minimize side reactions, compare your current parameters against this validated matrix:

| Reaction Parameter | Optimal Condition | Suboptimal Condition | Primary Side Reaction / Consequence |

| Base Selection | s-BuLi / TMEDA (1.1 eq) | n-BuLi (no TMEDA) | Incomplete metalation; slow kinetics |

| Temperature | -78 °C (Strict) | > -50 °C | DreM (regioisomers); Ketone formation |

| Amide Substituent | N,N-Diethyl / Diisopropyl | N-Methyl or Primary | Deprotonation of N-H; Nucleophilic attack |

| DMF Equivalents | 1.5 - 2.0 eq (Anhydrous) | 1.0 eq | Low yield; unreacted lithiated species |

| Hydrolysis Quench | 2M HCl, vigorous stirring | Water or mild buffer | Retention of stable hemiaminal intermediate |

Self-Validating Experimental Protocol: Synthesis of 2-Formyl-N,N-Diethylbenzamide

This protocol incorporates built-in diagnostic checkpoints to ensure the reaction is proceeding correctly at each critical phase, preventing the waste of downstream reagents.

Step 1: System Preparation

-

Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

-

Add N,N-diethylbenzamide (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M, 50 mL).

-

Add freshly distilled TMEDA (1.1 equiv, 11 mmol). Stir to ensure complete dissolution.

-

Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Step 2: Directed Ortho Metalation (DoM)

-

Slowly add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise via syringe pump over 20 minutes down the inner wall of the flask to pre-cool the reagent.

-

Stir the resulting deep red/orange solution at -78 °C for 1 hour.

Self-Validation Checkpoint (Crucial): Before proceeding to formylation, verify the metalation. Extract a 0.1 mL aliquot of the reaction mixture using an Ar-purged syringe and immediately quench it into a vial containing 0.5 mL of MeOD. Remove the solvent under a stream of N2, dissolve in CDCl3, and analyze via 1H NMR. Success Criteria: >95% disappearance of the ortho-proton signal indicates complete metalation. If starting material remains, do not add DMF; check your s-BuLi titration and THF moisture levels.

Step 3: DMF Quench (Formylation)

-

Once metalation is validated, add anhydrous DMF (2.0 equiv, 20 mmol) dropwise over 5 minutes. The deep color of the lithiated species should rapidly dissipate to a pale yellow.

-

Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

Step 4: Acidic Hydrolysis & Isolation

-

Quench the reaction by adding 2M HCl (20 mL) in one portion. Stir vigorously for 30 minutes. Causality: This step is mandatory to break the stable lithium hemiaminal intermediate and liberate the free aldehyde.

-

Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure ortho-formylbenzamide.

References

- Directed Metalation: A Survival Guide. Baran Lab. URL: Verified Link

- Directed remote aromatic metalations: mechanisms and driving forces. SciSpace. URL: Verified Link

- Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. Benchchem. URL: Verified Link

- Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents. Unito.it. URL: Verified Link

Sources

Technical Support Center: Overcoming Challenges in the Purification of Polar Benzamides

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of polar benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and detailed protocols. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel polar benzamide derivative?

A1: Start with Thin Layer Chromatography (TLC) to gauge the polarity of your compound. Test a standard normal-phase silica plate with a solvent system like ethyl acetate/hexanes. If the compound remains at the baseline (Rf ≈ 0), switch to a more polar system like dichloromethane/methanol. If the compound is still immobile, it is highly polar, and you should consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a highly aqueous mobile phase.

Q2: My polar benzamide is highly water-soluble. How can I remove inorganic salts from my sample?

A2: For highly water-soluble polar compounds, removing inorganic salts can be challenging. One effective technique is "salting out," where a high concentration of salt is added to the aqueous solution to decrease the solubility of the organic compound, driving it into a less polar organic phase during liquid-liquid extraction.[1] Alternatively, size exclusion chromatography can be employed to separate the small salt molecules from the larger benzamide derivative. In some cases, concentrating the reaction mixture under a vacuum and then cooling can induce crystallization of the organic compound, leaving the more soluble inorganic salts in the aqueous solution.[2]

Q3: Can I use recrystallization for my polar benzamide?

A3: Recrystallization is a powerful purification technique for solid compounds and can be very effective for polar benzamides, assuming a suitable solvent or solvent system can be identified.[3][4] The ideal solvent will dissolve the benzamide sparingly at room temperature but have high solubility at elevated temperatures.[5] For polar benzamides, common solvent choices include ethanol, methanol, or mixtures such as acetone/water or ethyl acetate/hexanes.[3]

Q4: When should I consider a non-chromatographic purification method?

A4: Non-chromatographic methods like recrystallization or liquid-liquid extraction should be considered when your target benzamide is the major component and the impurities have significantly different solubility profiles.[4][6] If your compound is sensitive to the stationary phase (e.g., degradation on silica gel), these methods are also excellent alternatives.[7] Recrystallization is particularly advantageous for large-scale purifications where chromatography can be costly and time-consuming.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the purification of polar benzamides.

Issue 1: Compound shows no or poor mobility on a normal-phase silica TLC plate (Rf ≈ 0).

This is a common indication that the compound is too polar for the selected mobile phase.

Troubleshooting Steps:

-

Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol, ethanol) in your mobile phase. For highly polar or basic compounds, a common solvent system is dichloromethane (DCM) with a gradient of methanol.

-

Introduce an Amine Additive: For basic benzamides that may be interacting strongly with the acidic silica gel, adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can improve mobility and reduce streaking.[8] A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this stock to your dichloromethane mobile phase.[7]

-

Consider Alternative Stationary Phases: If increasing solvent polarity is ineffective or leads to poor separation, consider a different stationary phase. Options include alumina, which can be less acidic than silica, or chemically modified silica gels like amino- or diol-bonded phases.[8]

-

Evaluate Reversed-Phase or HILIC Chromatography: If the compound is highly polar, normal-phase chromatography may not be the most suitable technique.[9]

start [label="Low Rf on\nNormal-Phase TLC", shape=ellipse, fillcolor="#FBBC05"]; increase_polarity [label="Increase Mobile\nPhase Polarity"]; add_amine [label="Add Amine\n(e.g., TEA)"]; change_stationary_phase [label="Alternative Stationary\nPhase (Alumina, Diol)"]; switch_technique [label="Switch to RP\nor HILIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> increase_polarity [label="Step 1"]; increase_polarity -> add_amine [label="If still low Rf"]; add_amine -> change_stationary_phase [label="If streaking persists"]; change_stationary_phase -> switch_technique [label="If still poor separation"]; }

Troubleshooting workflow for low Rf compounds.

Issue 2: Compound elutes in the solvent front on a reversed-phase column.

This indicates that the compound is too polar to be retained on the nonpolar stationary phase.

Troubleshooting Steps:

-

Use a Highly Aqueous Mobile Phase: Start with a high percentage of water or aqueous buffer in the mobile phase (e.g., 95-100% water).

-

Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that offer enhanced retention for polar analytes compared to standard C18 columns.

-

Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for very polar compounds that are not retained in reversed-phase chromatography.[9][10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is the opposite of reversed-phase chromatography.[12]

-

Consider Mixed-Mode Chromatography: This technique uses stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange) to retain a wider range of analytes, including polar compounds.[13][14][15]

start [label="Elutes in Solvent\nFront (Reversed-Phase)", shape=ellipse, fillcolor="#FBBC05"]; high_aqueous [label="Increase Aqueous\nContent in Mobile Phase"]; polar_column [label="Use Polar-Embedded\nColumn"]; switch_to_hilic [label="Switch to HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; mixed_mode [label="Consider Mixed-Mode\nChromatography"];

start -> high_aqueous [label="Step 1"]; high_aqueous -> polar_column [label="If still poor retention"]; polar_column -> switch_to_hilic [label="If still poor retention"]; switch_to_hilic -> mixed_mode [label="Alternative"]; }

Troubleshooting early elution in reversed-phase chromatography.

Issue 3: The purified benzamide derivative shows streaking on TLC or broad peaks in HPLC.

Streaking is often caused by strong interactions with the stationary phase, especially with basic compounds on acidic silica, or by overloading the column.

Troubleshooting Steps:

-

Reduce Sample Load: Overloading is a common cause of peak distortion. Try injecting a smaller amount of your sample.[5]

-

Modify the Mobile Phase:

-

For Normal-Phase: Add a small amount of a competitive base like triethylamine (TEA) to the mobile phase to mask the acidic silanol groups on the silica surface.[8]

-

For Reversed-Phase: Use a buffer to control the pH of the mobile phase to ensure the analyte is in a single ionic form.[16] For basic benzamides, a low pH mobile phase will protonate the analyte and can improve peak shape.[8]

-

-

Consider a Different Stationary Phase: Alumina can be a better option for basic compounds than silica. Alternatively, ion-exchange chromatography can be employed if the compound has a permanent charge or an ionizable group.

-

Deactivate Silica Gel for Flash Chromatography: For flash chromatography, you can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[8]

Experimental Protocols

Protocol 1: Screening for a Recrystallization Solvent

-

Place approximately 10-20 mg of the crude polar benzamide into a small test tube.

-

Add a potential solvent (e.g., ethanol, water, ethyl acetate) dropwise at room temperature, swirling after each addition, until the solid dissolves. Note the approximate volume of solvent used.

-

If the solid does not dissolve at room temperature after adding ~1 mL of solvent, gently heat the test tube in a water bath while continuing to add the solvent dropwise until the solid dissolves.[5]

-

Once dissolved, remove the test tube from the heat and allow it to cool to room temperature slowly.[4]

-

If crystals do not form, place the test tube in an ice bath for 15-20 minutes.

-

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields a good recovery of crystalline solid upon cooling.[5]

Protocol 2: Purification by HILIC Flash Chromatography

-

TLC Analysis: Determine an appropriate solvent system using a silica TLC plate. For HILIC, the mobile phase is typically a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer. A good starting point is 95:5 (v/v) acetonitrile:water.

-

Column Packing: Pack a glass column with silica gel slurried in the initial, high-organic mobile phase.

-

Column Equilibration: Equilibrate the column by flushing with at least 5-10 column volumes of the initial mobile phase. HILIC may require longer equilibration times than reversed-phase methods.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent mixture that matches the mobile phase composition to maintain good peak shape. Load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the initial mobile phase. The polarity can be gradually increased (gradient elution) by increasing the percentage of the aqueous component.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polar benzamide.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Benzamide Purification

| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |

| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for moderately polar compounds. | May not be suitable for highly polar compounds; can cause streaking with basic analytes. |

| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely applicable, good for a range of polarities. | Poor retention of very polar compounds. |

| HILIC | Polar (e.g., Silica, Amide) | High organic with a small aqueous portion | Excellent for retaining and separating highly polar compounds.[9][10][11][12] | Requires careful column equilibration; can be sensitive to water content. |

| Mixed-Mode | Multi-functional (e.g., RP/Ion-Exchange) | Varies based on stationary phase | Can retain both polar and non-polar compounds in a single run.[13][14] | Method development can be more complex. |

| SFC | Various (Normal or Reversed-Phase) | Supercritical CO2 with modifiers | Fast separations, reduced solvent waste.[17][18] | Specialized equipment required; may not be suitable for extremely polar solutes.[18] |

References

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved March 7, 2024, from [Link]

-

Troubleshooting Flash Chromatography - Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

-

Mixed-Mode HPLC Separation - SIELC Technologies. (n.d.). Retrieved March 7, 2024, from [Link]

-

Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved March 7, 2024, from [Link]

-

What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved March 7, 2024, from [Link]

-

Mixed-Mode Chromatography—A Review - LCGC International. (2020, November 12). Retrieved March 7, 2024, from [Link]

-

How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved March 7, 2024, from [Link]

-

Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.). Retrieved March 7, 2024, from [Link]

-

Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica - MDPI. (2025, December 30). Retrieved March 7, 2024, from [Link]

-

Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved March 7, 2024, from [Link]

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved March 7, 2024, from [Link]

-

Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2). Retrieved March 7, 2024, from [Link]

-

Benzamide Synthesis and Recrystallization | PDF - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). Retrieved March 7, 2024, from [Link]

-

Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22). Retrieved March 7, 2024, from [Link]

-

[FREE] Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium - brainly.com. (2023, August 9). Retrieved March 7, 2024, from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved March 7, 2024, from [Link]

-

Using pH to optimize reversed-phase flash chromatography separations | Biotage. (2023, January 30). Retrieved March 7, 2024, from [Link]

- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).

-

Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (n.d.). Retrieved March 7, 2024, from [Link]

-

Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). Retrieved March 7, 2024, from [Link]

-

Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. (2025, February 5). Retrieved March 7, 2024, from [Link]

-

A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. (2025, May 1). Retrieved March 7, 2024, from [Link]

-

Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed. (2024, November 22). Retrieved March 7, 2024, from [Link]

-

How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water | ResearchGate. (2017, January 9). Retrieved March 7, 2024, from [Link]

-

Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved March 7, 2024, from [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved March 7, 2024, from [Link]

-

Direct and indirect salt effects on homotypic phase separation - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

-

Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

How can I purify my compound from salt? - ResearchGate. (2013, November 13). Retrieved March 7, 2024, from [Link]

-

Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. (n.d.). Retrieved March 7, 2024, from [Link]

-

Supercritical Fluid Chromatography (SFC) - University of Southampton. (2012, August 16). Retrieved March 7, 2024, from [Link]

-

Laboratory Techniques of Purification and Isolation - IT Medical Team. (2012, April-June). Retrieved March 7, 2024, from [Link]

-

Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC. (2021, March 17). Retrieved March 7, 2024, from [Link]

-

3.4: Supercritical Fluid Chromatography - Chemistry LibreTexts. (2022, August 28). Retrieved March 7, 2024, from [Link]

-

PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (2026, January 5). Retrieved March 7, 2024, from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. benchchem.com [benchchem.com]

- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

- 10. waters.com [waters.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. helixchrom.com [helixchrom.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. biotage.com [biotage.com]

- 17. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Aromatic Formylation

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Di-formylation Side Reactions

Welcome to our technical support center dedicated to addressing a common challenge in synthetic chemistry: the prevention of di-formylation as a side reaction. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth insights and troubleshooting strategies to enhance the selectivity of your formylation reactions. As Senior Application Scientists, we have curated this resource to not only offer solutions but also to explain the underlying chemical principles governing these transformations.

Frequently Asked Questions (FAQs)

Q1: What is di-formylation and why does it occur?

A1: Di-formylation is a side reaction in which two formyl groups (-CHO) are introduced onto a single aromatic ring, when only mono-formylation is desired. This typically occurs with highly activated aromatic substrates, such as phenols and anilines.[1][2] The high electron density of these rings makes them exceptionally nucleophilic and thus susceptible to multiple electrophilic attacks by the formylating agent.[1]

Q2: Which formylation reactions are most prone to di-formylation?

A2: Reactions that employ potent formylating agents and are conducted on electron-rich substrates are most susceptible. The Duff reaction, particularly when both ortho positions to a hydroxyl group are available, is a classic example where di-formylation can be a significant issue.[2][3] The Vilsmeier-Haack reaction can also lead to di-substitution if not carefully controlled, especially with highly activated systems.[1]

Q3: What are the primary factors I should control to avoid di-formylation?

A3: The three most critical parameters to control are:

-

Stoichiometry: The molar ratio of the formylating agent to your substrate is paramount. An excess of the formylating reagent will strongly favor di-substitution.[1][2]

-

Reaction Temperature: Higher temperatures often increase the rate of the second formylation reaction. Conducting the reaction at lower temperatures can significantly improve selectivity for the mono-formylated product.[4]

-

Substrate Reactivity: The inherent electronic properties of your starting material play a crucial role. Highly activated systems are more prone to over-formylation.

Troubleshooting Guide: Tackling Di-formylation in Your Experiments

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter in the lab.

Problem 1: "My Vilsmeier-Haack reaction on a highly activated phenol is yielding a significant amount of the di-formylated product. How can I improve the mono-formylation selectivity?"

Root Cause Analysis:

The Vilsmeier-Haack reagent, a chloroiminium salt, is a potent electrophile.[5] With highly activated substrates like phenols, the initial mono-formylated product is still electron-rich enough to undergo a second electrophilic attack, leading to di-formylation. This is often exacerbated by using an excess of the Vilsmeier reagent or running the reaction at elevated temperatures.

Solutions and Preventative Measures:

-

Strict Stoichiometric Control: This is the most critical parameter. The Vilsmeier reagent is formed from a 1:1 molar ratio of POCl₃ and DMF.[6] To favor mono-formylation, you should use a slight excess (e.g., 1.05-1.1 equivalents) of the pre-formed Vilsmeier reagent relative to your phenolic substrate.[1] Avoid using a large excess of either POCl₃ or DMF.

-

Temperature Management: Perform the reaction at a lower temperature. Start by forming the Vilsmeier reagent at 0 °C, then add your substrate solution dropwise while maintaining the low temperature.[1] Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC. This will slow down the rate of the second formylation.

-

Order of Addition: Always pre-form the Vilsmeier reagent before adding your substrate. This is typically done by slowly adding POCl₃ to ice-cold DMF. Adding the substrate before the reagent is fully formed can lead to a host of side reactions.[1]

Data-Driven Insights: Effect of Vilsmeier Reagent Stoichiometry

The following table illustrates the impact of reagent stoichiometry on the product distribution for the formylation of 3,5-dimethoxyphenol, a highly activated substrate.

| Entry | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |

| 1 | 1.1 | 3.0 | 80 | 55 | 40 |

| 2 | 1.05 | 2.5 | 25 | 78 | 15 |

| 3 | 1.0 | 2.0 | 0 | 89 | < 5 |

Data adapted from BenchChem Technical Support.[1]

Problem 2: "I am attempting a Duff reaction on a phenol with two unsubstituted ortho positions, and I am observing significant di-formylation. How can I achieve selective mono-formylation?"

Root Cause Analysis:

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source.[7] When both ortho positions are sterically accessible and electronically activated by the hydroxyl group, di-formylation can readily occur.[2] The reaction conditions, particularly the ratio of HMTA to the phenol and the reaction time, are key to controlling the outcome.

Solutions and Preventative Measures:

-

Adjust Reagent Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate.[2] To favor mono-formylation, reduce the amount of HMTA. A 1:1 or even slightly less than 1:1 ratio of HMTA to phenol can significantly increase the yield of the mono-formylated product.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction.[2] The goal is to stop the reaction when the concentration of the desired mono-formylated product is at its maximum, before it is consumed to form the di-formylated byproduct.

-

Modified Duff Reaction Conditions: The use of anhydrous trifluoroacetic acid as the solvent in a modified Duff reaction has been shown to allow for the selective synthesis of either mono- or di-formylated phenols by careful control of the reaction conditions.[8][9]

Troubleshooting Workflow for Di-formylation in the Duff Reaction

Caption: A logical workflow for troubleshooting and minimizing di-formylation in the Duff reaction.

Problem 3: "My substrate is an extremely reactive aniline, and even with stoichiometric and temperature control, I am still getting di-formylation. What other strategies can I employ?"

Root Cause Analysis:

Anilines are among the most activated aromatic systems for electrophilic substitution. The powerful electron-donating nature of the amino group can make selective mono-formylation exceptionally challenging. In such cases, a more strategic approach is required to temporarily temper the ring's reactivity.

Solution: A Protecting Group Strategy

A robust method to control the reactivity of anilines is to temporarily protect the amino group.[10] Acetylation is a common and effective strategy.[11] The resulting acetamido group is still an ortho-, para- director, but it is significantly less activating than the free amino group. This reduction in activation is often sufficient to prevent di-formylation. The protecting group can be easily removed after the formylation step.

Experimental Protocol: Protection-Formylation-Deprotection of a Highly Reactive Aniline

-

Protection (Acetylation):

-

Dissolve the aniline substrate (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.2 eq.) and heat the mixture to 100 °C for 1 hour.

-

Pour the reaction mixture into cold water to precipitate the acetanilide product.

-

Filter and dry the solid acetanilide.

-

-

Formylation (Vilsmeier-Haack):

-

Perform the Vilsmeier-Haack reaction on the protected acetanilide as described in the protocol for Problem 1, using carefully controlled stoichiometry and temperature. The reduced activation of the ring will favor mono-formylation.

-

-

Deprotection (Hydrolysis):

-

Suspend the formylated acetanilide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Reflux the mixture for 2-4 hours until the amide is fully hydrolyzed (monitor by TLC).

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final mono-formylated aniline product.

-

Filter and purify as needed.

-

Visualizing the Reaction Pathway: Mono- vs. Di-formylation

The following diagram illustrates the competitive reaction pathways leading to the desired mono-formylated product and the undesired di-formylated byproduct in an electrophilic aromatic substitution reaction on a highly activated substrate like a phenol.

Caption: Reaction pathway illustrating the competition between mono- and di-formylation.

Detailed Experimental Protocol: Selective Mono-formylation of a Phenol via the Magnesium-Mediated Method

For highly selective ortho-formylation of phenols, a method utilizing magnesium methoxide and paraformaldehyde offers an excellent alternative to traditional named reactions, often yielding the mono-formylated product exclusively.[12][13]

Objective: To achieve selective ortho-mono-formylation of a substituted phenol.

Materials:

-

Substituted Phenol (1.0 eq.)

-

Magnesium Methoxide (0.5 eq.)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Paraformaldehyde (1.1 eq.)

-

Aqueous HCl (e.g., 2M)

-

Standard glassware for reflux and distillation

Procedure:

-

Preparation of the Magnesium Phenoxide:

-

To a solution of magnesium methoxide in methanol, add the substituted phenol.

-